Cas no 910442-99-8 (tert-Butyl 2-(2-methyl-1H-indol-3-yl)ethylcarbamate)

Tert-Butyl 2-(2-methyl-1H-indol-3-yl)ethylcarbamate is a protected indole derivative commonly used as an intermediate in organic synthesis and pharmaceutical research. Its key advantages include the tert-butyl carbamate (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions. The 2-methylindole moiety provides a versatile scaffold for further functionalization, making it valuable in the development of bioactive compounds. This compound is particularly useful in peptide coupling reactions and the synthesis of complex heterocycles. Its well-defined reactivity and compatibility with a range of reagents make it a reliable choice for medicinal chemistry and drug discovery applications.
tert-Butyl 2-(2-methyl-1H-indol-3-yl)ethylcarbamate structure
910442-99-8 structure
Product Name:tert-Butyl 2-(2-methyl-1H-indol-3-yl)ethylcarbamate
CAS No:910442-99-8
MF:C16H22N2O2
MW:274.358084201813
CID:3031853
PubChem ID:8027485
Update Time:2025-05-21

tert-Butyl 2-(2-methyl-1H-indol-3-yl)ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • 2-甲基吲哚-3-乙胺甲酸叔丁酯
    • tert-butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate
    • tert-butyl N-[2-(2-methyl-1H-indol-3-yl)ethyl]carbamate
    • tert-Butyl (2-(2-methyl-1H-indol-3-yl)ethyl)carbamate
    • tert-butyl 2-(2-methyl-1H-indol-3-yl)ethylcarbamate
    • AMY7832
    • BBL021528
    • STK894241
    • tert-Butyl(2-(2-methyl-1H-indol-3-yl)ethyl)carbamate
    • AKOS005144287
    • 910442-99-8
    • tert-Butyl 2-(2-methyl-1H-indol-3-yl)ethylcarbamate
    • Inchi: 1S/C16H22N2O2/c1-11-12(13-7-5-6-8-14(13)18-11)9-10-17-15(19)20-16(2,3)4/h5-8,18H,9-10H2,1-4H3,(H,17,19)
    • InChI Key: XNDXNPJGGFMDSV-UHFFFAOYSA-N
    • SMILES: O(C(NCCC1=C(C)NC2C=CC=CC1=2)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 274.168127949Da
  • Monoisotopic Mass: 274.168127949Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 54.1

tert-Butyl 2-(2-methyl-1H-indol-3-yl)ethylcarbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B432775-10mg
tert-Butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate
910442-99-8
10mg
$ 50.00 2022-06-07
TRC
B432775-50mg
tert-Butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate
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50mg
$ 160.00 2022-06-07
TRC
B432775-100mg
tert-Butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate
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100mg
$ 230.00 2022-06-07
Chemenu
CM260406-1g
tert-Butyl (2-(2-methyl-1H-indol-3-yl)ethyl)carbamate
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Additional information on tert-Butyl 2-(2-methyl-1H-indol-3-yl)ethylcarbamate

tert-Butyl 2-(2-methyl-1H-indol-3-yl)ethylcarbamate: A Comprehensive Overview

The compound with CAS No. 910442-99-8, commonly referred to as tert-butyl 2-(2-methyl-1H-indol-3-yl)ethylcarbamate, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. Recent studies have highlighted its role in drug discovery and biological assays, making it a subject of interest for researchers worldwide.

The molecular structure of tert-butyl 2-(2-methyl-1H-indol-3-yl)ethylcarbamate is characterized by a complex arrangement of functional groups, including an indole ring, a carbamate group, and a tert-butyl substituent. These features contribute to its stability and reactivity under different chemical conditions. The indole moiety, in particular, is known for its ability to participate in hydrogen bonding and π–π interactions, which are critical in many biochemical processes.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have employed various strategies, such as molecular coupling techniques and multicomponent reactions, to optimize the production process. These methods not only enhance the yield but also minimize the environmental impact, aligning with the growing emphasis on sustainable chemical practices.

In terms of applications, tert-butyl 2-(2-methyl-1H-indol-3-yl)ethylcarbamate has shown promise in the development of novel pharmaceutical agents. Its ability to act as a precursor for bioactive molecules has been explored in several studies. For instance, it has been utilized in the synthesis of inhibitors for key enzymes involved in metabolic pathways, potentially paving the way for treatments of various diseases.

The compound's properties also make it a valuable tool in analytical chemistry. Its stability under diverse conditions allows it to serve as a reference standard in spectroscopic analyses. Additionally, its reactivity with other chemical entities opens avenues for its use in polymer science and material engineering.

From an environmental perspective, understanding the degradation pathways of tert-butyl 2-(2-methyl-1H-indol-3-yl)ethylcarbamate is crucial. Studies have indicated that it undergoes hydrolysis under specific conditions, releasing non-toxic byproducts. This information is vital for assessing its ecological impact and ensuring safe disposal practices.

In conclusion, CAS No. 910442-99-8 represents a versatile compound with multifaceted applications across various scientific domains. Its unique chemical properties and potential uses continue to be explored through cutting-edge research, underscoring its importance in modern chemistry.

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